3-(Chloromethyl)thiophene

Descripción

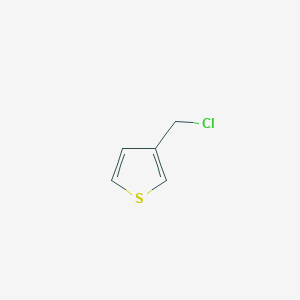

Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWWFYAKOFXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500084 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-23-8 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl Thiophene

A Historical Look at Thiophene (B33073) Chloromethylation

The early methods for the synthesis of 3-(chloromethyl)thiophene were primarily based on the direct chloromethylation of the thiophene ring. These initial protocols, while foundational, were often plagued by significant limitations that impacted their efficiency and practicality.

Pioneering Protocols and Their Inherent Limitations

The first attempts to introduce a chloromethyl group onto the thiophene ring laid the groundwork for future synthetic developments. However, these methods were far from perfect, presenting considerable challenges to chemists of the era.

One of the earliest and most direct methods for the synthesis of 2-(chloromethyl)thiophene (B1266113), a constitutional isomer of the target compound, involves the reaction of thiophene with formaldehyde (B43269) and concentrated hydrochloric acid. orgsyn.org In a typical procedure, a rapid stream of hydrogen chloride gas is passed through a mixture of thiophene and concentrated hydrochloric acid, followed by the slow addition of a formaldehyde solution at a controlled temperature, often below 5°C. orgsyn.org Paraformaldehyde can also be used as a substitute for the formaldehyde solution. orgsyn.org

This electrophilic substitution reaction, known as the Blanc chloromethylation, introduces the chloromethyl group onto the aromatic ring. wikipedia.org The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, to enhance the electrophilicity of the formaldehyde. wikipedia.orgdur.ac.uk

A significant drawback of the traditional chloromethylation of thiophene is the characteristically low yield of the desired product. google.com For instance, a well-documented procedure for the synthesis of 2-(chloromethyl)thiophene reports a yield of only 40-41%. orgsyn.org

Furthermore, the reaction is notorious for the formation of a considerable amount of difficult-to-separate byproducts. google.com These impurities include 2,5-dichloromethyl-thiophene, chloromethyl-bis-thienyl-methane, and bis-thienyl-methane, as well as unreacted thiophene and polymeric materials. google.com The formation of diarylmethane-type byproducts is a common issue in chloromethylation reactions of reactive aromatic compounds. thieme-connect.de The presence of these impurities complicates the purification process and can lead to the formation of tar, making the isolation of pure this compound challenging and hazardous. google.com The labile nature of chloromethylthiophenes, which have a tendency to decompose and polymerize, sometimes with explosive violence, further complicates their synthesis and storage. orgsyn.orggoogle.com

Modern Strategies for Enhanced Synthesis

Enhanced Synthetic Protocols Utilizing Ketone Additives

A notable advancement in the chloromethylation of thiophene involves the use of ketone-containing compounds as additives or solvents in the reaction mixture. google.comgoogle.com This improved process has been shown to produce a much purer form of the desired chloromethylthiophene with significantly reduced levels of the isomeric impurity, 3-chloromethyl-thiophene, to below 0.3%. google.com

The chloromethylation is carried out in the presence of a dialkyl-ketone such as acetone (B3395972), methyl-ethyl-ketone, or methyl-isobutyl-ketone. google.comgoogle.com The reaction can be performed by mixing thiophene with the ketone and then adding this mixture to a solution of formaldehyde and concentrated hydrochloric acid, followed by the introduction of hydrogen chloride gas. google.comgoogle.com This method avoids the need for isolation of the potentially unstable chloromethylthiophene intermediate, allowing for its direct conversion to more stable derivatives. google.com

Table 1: Comparison of Traditional vs. Ketone-Additive Method for Thiophene Chloromethylation

| Feature | Traditional Method (Formaldehyde/HCl) | Improved Method (with Ketone Additive) |

| Yield | Low to moderate (e.g., 40-41% for 2-isomer) orgsyn.org | Generally higher |

| Purity | Contains significant byproducts (e.g., dichloromethylated, diarylmethane-type) google.com | High purity, with specific isomeric impurities below 0.3% google.com |

| Byproducts | 2,5-dichloromethyl-thiophene, chloromethyl-bis-thienyl-methane, bis-thienyl-methane, polymers google.com | Minimized byproduct formation |

| Process | Can be hazardous due to product instability and byproduct formation orgsyn.orggoogle.com | Safer, often allowing for direct conversion without isolation google.com |

The Role of Phase-Transfer Catalysis in Thiophene Derivative Chloromethylation

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants present in different immiscible phases. While detailed research specifically on the PTC-mediated chloromethylation of 3-substituted thiophenes is not extensively documented in the provided search results, the application of PTC in the chloromethylation of aromatic hydrocarbons provides a strong indication of its potential in this area. phasetransfer.com

PTC technology can offer several advantages, including milder reaction conditions, increased reaction rates, and improved yields. phasetransfer.com For instance, the synthesis of 2-Chloro-3-(chloromethyl)thiophene, a related derivative, can be achieved through chloromethylation reactions of thiophene derivatives utilizing phase-transfer catalysis. nbinno.com One reported method uses tetrabutylammonium (B224687) bromide (TBAB) in conjunction with paraformaldehyde and concentrated hydrochloric acid to achieve high yields. nbinno.com This approach highlights the applicability of PTC in overcoming the challenges associated with traditional chloromethylation methods for thiophene and its derivatives.

Application of Ionic Liquids as Catalysts

The chloromethylation of thiophene derivatives can be effectively catalyzed by ionic liquids, presenting a cleaner and more efficient alternative to traditional methods that often rely on protonic or Lewis acids. google.com Ionic liquids act as phase-transfer catalysts, enabling the reaction to proceed in a homogeneous phase, which enhances the conversion rate of raw materials and improves reaction selectivity. google.com This methodology is noted for its simple process, short reaction times, high catalytic efficiency, and low catalyst consumption. google.com

The process typically involves reacting a thiophene derivative with a chloromethylating agent, such as a combination of formaldehyde and hydrochloric acid, in the presence of an ionic liquid catalyst. google.com The catalyst is often cheap, easy to prepare, and environmentally friendly. A significant advantage of this method is the potential for the ionic liquid to be recovered and reused after simply removing water, making it suitable for industrial-scale production. google.com Product isolation is straightforward, generally requiring extraction and separation, followed by vacuum distillation to obtain a high-purity product with yields reported to be between 70% and 92%. google.com

| Parameter | Details | Reference |

| Catalyst Type | Ionic Liquid (e.g., [emim]BF4) | google.com |

| Function | Phase-Transfer Catalyst | google.com |

| Advantages | Simple process, short reaction time, high efficiency, reusable catalyst | google.com |

| Typical Yields | 70% - 92% | google.com |

| Product Isolation | Extraction and vacuum distillation | google.com |

Synthesis from Thienylmethanol Precursors

The conversion of thienylmethanol precursors to their corresponding chloromethylthiophenes is a common synthetic route. For the related isomer, 2-(chloromethyl)thiophene, the synthesis from 2-thiophenemethanol (B153580) is well-documented. A general procedure involves dissolving 2-thiophenemethanol and a base, such as pyridine, in an anhydrous solvent like dichloromethane (B109758) at 0 °C. chemicalbook.comchemicalbook.com Thionyl chloride is then added dropwise to the cooled solution. chemicalbook.comchemicalbook.com The reaction mixture is stirred at 0 °C for a period before being allowed to warm to room temperature, where it continues to stir overnight. chemicalbook.comchemicalbook.com Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated to yield the final product. chemicalbook.comchemicalbook.com A similar procedure can be applied for the synthesis of this compound from 3-thienylmethanol.

Another variation for this conversion involves using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in dichloromethane. chemicalbook.com The thienylmethanol is dissolved with DIEA, cooled to 0 °C, and then MsCl is added. chemicalbook.com The mixture is warmed to room temperature and after a few hours, the reaction is worked up by adding water and dichloromethane. chemicalbook.com

A parallel synthesis for a benzothiophene (B83047) analog involves dissolving 3-hydroxymethyl-7-methyl-benzo[b]thiophene in ether and adding thionyl chloride (SOCl₂). The mixture is stirred at room temperature for a couple of hours. The reaction is then quenched by pouring it onto ice. Standard workup involving washing the organic phase to neutrality, drying, and concentrating under vacuum yields the crude 3-chloromethyl-7-methyl-benzothiophene (B8335409).

Microwave-Assisted Synthesis of Thiophene Scaffolds

Microwave-assisted synthesis has become a powerful tool for accelerating the construction of heterocyclic compounds, including thiophene and benzothiophene scaffolds. rsc.orgorganic-chemistry.org This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. beilstein-journals.orgrsc.org The rapid and uniform heating provided by microwave irradiation can effectively promote cyclocondensation and cycloaddition reactions necessary for forming the heterocyclic ring. organic-chemistry.orgrsc.org

For instance, the microwave-assisted Paal-Knorr condensation of 1,4-diketones is an efficient and versatile method for preparing polysubstituted thiophenes. organic-chemistry.org This approach allows for the rapid synthesis of a diverse array of thiophene derivatives. organic-chemistry.org

In the context of more complex scaffolds, microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) provides rapid access to 3-aminobenzo[b]thiophenes, which are valuable intermediates for kinase inhibitors. rsc.orgnih.gov This method avoids the need for metal catalysts to establish the parent heterocycle and is suitable for applications in medicinal chemistry and drug discovery. rsc.org While direct microwave-assisted synthesis of this compound is not explicitly detailed, the principles and demonstrated success in related systems suggest its applicability for accelerating chloromethylation reactions or the formation of the thiophene ring itself.

| Reaction Type | Key Features | Reference |

| Paal-Knorr Condensation | Synthesis of furans, pyrroles, and thiophenes from 1,4-diketones. | organic-chemistry.org |

| Annulation of 2-halobenzonitriles | Rapid access to 3-aminobenzo[b]thiophenes; metal-free. | rsc.orgnih.gov |

| General Advantages | Reduced reaction times, increased yields, uniform heating. | beilstein-journals.orgrsc.org |

Preparation of Related Chloromethylated Thiophene Isomers and Analogs

Synthesis of 2-(Chloromethyl)thiophene

The synthesis of 2-(chloromethyl)thiophene is frequently achieved through the chloromethylation of thiophene. A common method involves reacting thiophene with formaldehyde and concentrated hydrochloric acid. orgsyn.org In a typical procedure, thiophene and hydrochloric acid are cooled in an ice-salt bath while a rapid stream of hydrogen chloride gas is passed through the mixture. orgsyn.org A 37% formaldehyde solution (or paraformaldehyde) is then added at a rate that maintains a low temperature (below 5°C). orgsyn.orggoogle.com After the addition, the product is extracted with a solvent like ether, washed, and dried. orgsyn.org The final product is obtained by distillation under reduced pressure, yielding a colorless oil. orgsyn.org Yields for this method are reported to be in the range of 40-41%. orgsyn.org

An alternative approach involves carrying out the chloromethylation in the presence of a ketone-containing compound, such as methyl-isobutyl-ketone. google.comgoogle.com This modification has been found to yield a purer product, with the content of the isomeric this compound being significantly reduced (well below 0.3 mass%). google.comgoogle.com This process variant is particularly advantageous for large-scale production. google.comgoogle.com As mentioned previously (Section 2.2.3), 2-(chloromethyl)thiophene can also be synthesized from 2-thienylcarbinol (2-thiophenemethanol) using reagents like thionyl chloride or hydrogen chloride. chemicalbook.comchemicalbook.comorgsyn.org

| Starting Material | Reagents | Yield | Key Features | Reference |

| Thiophene | Conc. HCl, Formaldehyde, HCl (gas) | 40-41% | Temperature control is critical. | orgsyn.org |

| Thiophene | Paraformaldehyde, HCl, Methyl-isobutyl-ketone | ~80% | Produces a purer product with less 3-isomer. | google.comgoogle.com |

| 2-Thiophenemethanol | Thionyl Chloride, Pyridine | 60% | Conversion of the alcohol to the chloride. | chemicalbook.comchemicalbook.com |

Synthesis of Dichloro- and Bis(chloromethyl)thiophenes

During the synthesis of monochloromethylated thiophenes, dichloromethylated and bis(chloromethyl)ated side products are often formed. google.comgoogle.com For example, 2,5-bis(chloromethyl)thiophene (B1599725) is a common impurity in the synthesis of 2-(chloromethyl)thiophene. google.comgoogle.com

The targeted synthesis of such compounds is also possible. 3,4-Dibromo-2,5-bis(chloromethyl)thiophene serves as a stable and useful key intermediate for creating various 2,5-bis-substituted thiophenes through nucleophilic substitution reactions. kyushu-u.ac.jp Another example is 2-Chloro-3-(chloromethyl)thiophene, a significant intermediate used in the pharmaceutical industry, notably for the production of the antifungal agent Tioconazole. nbinno.com Its synthesis can be achieved through the chloromethylation of 2-chlorothiophene (B1346680) using formaldehyde and hydrochloric acid, sometimes with a catalyst like zinc chloride or under phase-transfer catalysis conditions. nbinno.com

| Compound | Synthetic Route | Significance | Reference |

| 2,5-Bis(chloromethyl)thiophene | Often a side product in 2-(chloromethyl)thiophene synthesis. | Intermediate for further functionalization. | google.comgoogle.com |

| 2-Chloro-3-(chloromethyl)thiophene | Chloromethylation of 2-chlorothiophene. | Intermediate for Tioconazole synthesis. | nbinno.com |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Multi-step synthesis from thiophene. | Stable key compound for 2,5-disubstituted thiophenes. | kyushu-u.ac.jp |

Preparation of Chloromethylated Benzothiophenes

Chloromethylated benzothiophenes are synthesized using methods analogous to those for simple thiophenes. The conversion of a hydroxymethyl group to a chloromethyl group is a direct route. For example, 3-chloromethyl-7-methyl-benzothiophene can be prepared by reacting 3-hydroxymethyl-7-methyl-benzo[b]thiophene with thionyl chloride in ether.

Another synthetic strategy involves the chlorination of a methyl-substituted benzothiophene. The synthesis of 2-chloromethyl-3-chlorobenzo[b]thiophene has been accomplished by reacting 2-methylbenzo[b]thiophene (B72938) with sodium hypochlorite (B82951) pentahydrate in acetonitrile. nih.gov This reaction leads to chlorination on both the methyl group and the thiophene ring, yielding the desired product. nih.gov The development of synthetic routes to benzothiophene scaffolds, such as through visible-light-promoted cyclization or transition-metal-free alkylation, provides the necessary precursors for subsequent chloromethylation. researchgate.netrsc.orgresearchgate.net Microwave-assisted methods have also proven effective for the rapid construction of the core benzothiophene structure, which can then be functionalized. rsc.org

| Compound | Precursor | Reagent(s) | Reference |

| 3-Chloromethyl-7-methyl-benzothiophene | 3-Hydroxymethyl-7-methyl-benzo[b]thiophene | Thionyl chloride (SOCl₂) | |

| 2-Chloromethyl-3-chlorobenzo[b]thiophene | 2-Methylbenzo[b]thiophene | Sodium hypochlorite pentahydrate | nih.gov |

Reactivity and Reaction Pathways of 3 Chloromethyl Thiophene

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, rendering it more susceptible to electrophilic aromatic substitution (SEAr) than benzene. uoanbar.edu.iq The substituent on the ring significantly influences the rate and regioselectivity of these reactions. wikipedia.org The chloromethyl group at the 3-position acts as a weak electron-donating group through induction, thereby activating the ring towards electrophilic attack.

Due to the directing effect of the alkyl-like substituent, electrophilic substitution on 3-(chloromethyl)thiophene is anticipated to occur primarily at the vacant alpha-positions (C2 and C5), which are electronically favored. However, substitution at the C4 position can also occur, influenced by steric factors and specific reaction conditions. acs.orgacs.org Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to further functionalize the thiophene core. For instance, halogenation of 3-alkylthiophenes using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically yields substitution at the available alpha-positions. jcu.edu.au

| Reaction Type | Typical Reagents | Expected Major Product Positions |

| Bromination | N-Bromosuccinimide (NBS) | C2 and/or C5 |

| Iodination | N-Iodosuccinimide (NIS) | C2 and/or C5 |

| Nitration | HNO₃ / H₂SO₄ | C2 and/or C5 |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | C2 and/or C5 |

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group is a primary site for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, proceeding via an SN2 mechanism. The lability of the chlorine atom as a leaving group facilitates these transformations.

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding (thiophen-3-yl)methanamines. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. However, overalkylation can occur, potentially leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

Similarly, thiols and their corresponding thiolates are excellent nucleophiles that react readily with this compound to form thioethers (sulfides). researchgate.net This reaction is a straightforward and efficient method for introducing sulfur-containing functionalities.

| Nucleophile | General Structure | Product Class | General Product Structure |

|---|---|---|---|

| Amine | R¹R²NH | Substituted Amines | |

| Thiol | RSH | Thioethers (Sulfides) |

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. researchgate.netorientjchem.orgnih.gov Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govencyclopedia.pub

Consequently, the derivatization of this compound through nucleophilic substitution serves as a powerful strategy for the synthesis of novel, potentially bioactive molecules. By introducing various amine, thiol, and other nucleophilic fragments, libraries of compounds can be generated for biological screening. For example, the introduction of specific amine functionalities can lead to compounds that act as enzyme inhibitors or receptor antagonists, leveraging the thiophene core for binding and orientation within a biological target. nih.govacs.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through the activation of its C(sp³)–Cl bond.

Suzuki-Miyaura Coupling: While traditionally used for coupling C(sp²)-halides, the Suzuki-Miyaura reaction has been adapted for C(sp³)-halides like benzylic chlorides. libretexts.orgharvard.edu This allows this compound to be coupled with various organoboron reagents, such as boronic acids or their esters, to form new C-C bonds. figshare.comresearchgate.netsemanticscholar.org These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology provides a route to synthesize more complex 3-substituted thiophene derivatives.

Sonogashira Coupling: The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides (C(sp²)-X bonds) using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The direct use of unactivated C(sp³)-chlorides in Sonogashira coupling is challenging. However, advancements in catalyst systems have expanded the scope to include some activated alkyl halides. researchgate.net While less common than for aryl halides, specialized conditions may facilitate the coupling of this compound with terminal alkynes, providing a direct route to 3-propargylthiophene derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst + Ligand + Base | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Base | C(sp³)–C(sp) |

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org The direct participation of a benzylic chloride like this compound in a classic palladium-catalyzed Heck reaction is not typical. However, related transformations have been developed that utilize alternative catalytic systems.

Notably, nickel-catalyzed Heck-type reactions have been shown to be effective for the coupling of benzyl (B1604629) chlorides with simple, unactivated olefins. organic-chemistry.orgnih.govacs.org This methodology often proceeds at room temperature and can exhibit unique regioselectivity, favoring the formation of 1,1-disubstituted olefins, in contrast to the 1,2-disubstituted products often seen in palladium-catalyzed systems. nih.govacs.org Applying this nickel-catalyzed protocol to this compound would provide a pathway to synthesize various allylic thiophene derivatives. The proposed mechanism involves oxidative addition of the C-Cl bond to a Ni(0) complex, followed by olefin insertion and β-hydride elimination. mit.edu

Oxidation Reactions of the Thiophene Ring

The thiophene ring, a constituent of this compound, is an aromatic heterocycle that exhibits a degree of aromaticity, rendering it less reactive than typical sulfides. wikipedia.org The sulfur atom in the thiophene ring is generally resistant to oxidation due to the delocalization of its lone pair of electrons into the π-electron system. wikipedia.org However, under specific conditions with appropriate oxidizing agents, the sulfur atom can undergo oxidation. wikipedia.org

Oxidation of the thiophene ring can proceed through two main pathways: oxidation at the sulfur atom or oxidation at the C2-C3 double bond. wikipedia.org The use of strong oxidizing agents, such as peracids like trifluoroperacetic acid, can lead to the formation of S-oxides as intermediates. wikipedia.org These intermediates are often highly reactive and can undergo subsequent reactions. nih.gov For substituted thiophenes, the nature and position of the substituent can influence the rate and outcome of the oxidation reaction. Electron-donating groups tend to increase the rate of oxidation at the sulfur atom. nih.gov

The oxidation of this compound at the sulfur atom leads to the stepwise formation of this compound-1-oxide (a sulfoxide) and subsequently this compound-1,1-dioxide (a sulfone). nih.govresearchgate.net This process is a common reaction pathway for thiophene and its derivatives when treated with oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. nih.govorganic-chemistry.org

The initial oxidation step converts the sulfide (B99878) in the thiophene ring to a sulfoxide (B87167). nih.gov Thiophene S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions to provide steric hindrance. nih.gov The sulfoxide intermediate is susceptible to further oxidation.

Continued oxidation of the sulfoxide intermediate yields the corresponding sulfone. wikipedia.orgnih.gov The formation of the sulfone is often facile and can be the exclusive product depending on the reaction conditions and the oxidizing agent used. researchgate.netmdpi.com The conversion of a sulfoxide to a sulfone can be influenced by the electronic properties of the substituents on the thiophene ring. nih.gov

Table 1: Oxidation Products of this compound

| Reactant | Intermediate Product | Final Product |

|---|

Polymerization and Oligomerization Tendencies

Substituted thiophenes, particularly those with substituents at the 3-position like this compound, are known precursors for the synthesis of conjugated polymers and oligomers. kpi.uaias.ac.in These materials, such as poly(3-alkylthiophenes), have garnered significant interest for their applications in organic electronics. kpi.uaias.ac.in Polymerization can be achieved through chemical or electrochemical methods. scielo.br

A common chemical method for the polymerization of 3-substituted thiophenes is oxidative polymerization using ferric chloride (FeCl₃) as an oxidant and catalyst. kpi.uascielo.brresearchgate.net This method is advantageous due to its simplicity and the ability to produce high molecular weight polymers. kpi.ua The polymerization is thought to proceed through a radical mechanism. kpi.ua The substituent at the 3-position, in this case, the chloromethyl group, can influence the polymerization process and the properties of the resulting polymer.

Electrochemical polymerization is another method used to form polymer films on electrode surfaces. mdpi.com For 3-substituted thiophenes, this process involves the electrochemical oxidation of the monomer. mdpi.com The resulting polymers can exhibit interesting electrical and optical properties. kpi.ua

Oligomerization, the formation of short-chain polymers, can also occur. ias.ac.inresearchgate.net The extension of the π-conjugated system through the formation of thiophene oligomers can lead to materials with tailored electronic properties. ias.ac.in

Table 2: Polymerization Methods for Substituted Thiophenes

| Method | Description | Typical Reagents/Conditions |

|---|---|---|

| Chemical Oxidative Polymerization | Polymerization is initiated by an oxidizing agent. kpi.uascielo.br | Ferric Chloride (FeCl₃) in a solvent like chloroform. scielo.brresearchgate.net |

Stability Considerations and Decomposition Pathways

Chloromethylated thiophenes are known to be relatively unstable compounds. orgsyn.org The isomer, 2-(Chloromethyl)thiophene (B1266113), is reported to have a tendency to decompose, sometimes with explosive violence, even when stored in cold and dark conditions. orgsyn.org This instability is attributed to the reactive chloromethyl group, which can lead to the generation of hydrogen chloride gas. orgsyn.org The buildup of HCl in a sealed container can be hazardous. orgsyn.org

Complete decomposition can result in resinification (the formation of a polymeric tar) and the liberation of hydrogen chloride. orgsyn.org Due to the chemical similarities, this compound is expected to exhibit comparable instability. For its isomer, stabilization with agents like dicyclohexylamine (B1670486) is recommended during storage and purification. orgsyn.org

Another potential decomposition pathway for thiophene and its derivatives is through radiation. nasa.gov Exposure to radiation, such as galactic cosmic rays, can lead to the destruction of the thiophene ring. nasa.gov While specific data for this compound is not available, the general susceptibility of thiophenes to radiolytic decomposition suggests this as a possible degradation route under certain environmental conditions. nasa.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound-1,1-dioxide |

| This compound-1-oxide |

| 2-(Chloromethyl)thiophene |

| Dicyclohexylamine |

| Ferric chloride |

| Hydrogen chloride |

| Hydrogen peroxide |

| Poly(3-alkylthiophenes) |

Derivatization Strategies and Functional Group Transformations

Conversion of the Chloromethyl Group to Other Functionalities

The chloromethyl group at the 3-position of the thiophene (B33073) ring is analogous to a benzylic halide, exhibiting enhanced reactivity in nucleophilic substitution reactions. This allows for its facile conversion into a variety of other important functional groups.

The transformation of the chloromethyl group into a hydroxymethyl group is a fundamental conversion, yielding 3-thiophenemethanol (B153581) (also known as 3-(hydroxymethyl)thiophene). This reaction is typically achieved through a nucleophilic substitution pathway where a hydroxide (B78521) source displaces the chloride ion.

The hydrolysis can be carried out using aqueous base solutions or by reaction with acetate (B1210297) followed by hydrolysis. For instance, reacting 3-(chloromethyl)thiophene with sodium acetate in a suitable solvent like acetic acid would form 3-thenyl acetate. Subsequent hydrolysis of the ester under basic conditions, for example with sodium hydroxide, yields 3-thiophenemethanol. This two-step sequence is often preferred to direct hydrolysis with strong bases to minimize side reactions. 3-Thiophenemethanol is a useful intermediate itself, with applications in the preparation of conducting copolymers. google.com

| Starting Material | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| This compound | 3-Thiophenemethanol | 1. Sodium Acetate (NaOAc) 2. Sodium Hydroxide (NaOH) | Nucleophilic Substitution / Hydrolysis |

The conversion of this compound to 3-thiophenecarboxaldehyde (B150965) involves the oxidation of the methylene (B1212753) carbon. A classic and effective method for this transformation is the Sommelet reaction. dbpedia.orgwikipedia.org This reaction is particularly suited for converting benzylic-type halides into aldehydes. wikipedia.org

The process begins with the reaction of this compound with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganicreactions.org This salt is then subjected to hydrolysis, typically with aqueous acid (e.g., 50% acetic acid), which breaks down the complex to yield the desired aldehyde, 3-thiophenecarboxaldehyde. farmaciajournal.com The Sommelet reaction has been successfully applied to various heterocyclic methyl halides, including those of pyridine, isoquinoline, and thiazole, with yields often ranging from 50% to 70%. farmaciajournal.com

| Starting Material | Product | Reagents | Named Reaction |

|---|---|---|---|

| This compound | 3-Thiophenecarboxaldehyde | 1. Hexamine (C₆H₁₂N₄) 2. Water (H₂O) / Acid | Sommelet Reaction |

The introduction of a nitrile functionality is achieved by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This nucleophilic substitution reaction produces 3-thiopheneacetonitrile (B78040). The reaction is typically carried out in a polar solvent, often a mixture of an organic solvent like acetone (B3395972) or ethanol (B145695) and water, to dissolve both the organic substrate and the inorganic cyanide salt. Refluxing the mixture for several hours drives the reaction to completion. The resulting 3-thiopheneacetonitrile is a valuable intermediate, for example, in the synthesis of substituted acrylonitriles.

| Starting Material | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| This compound | 3-Thiopheneacetonitrile | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Nucleophilic Substitution (Cyanation) |

The synthesis of primary aminomethylthiophenes from this compound can be effectively accomplished using the Gabriel synthesis to avoid the common problem of over-alkylation. chemistrysteps.com This method involves the N-alkylation of potassium phthalimide (B116566) with this compound. wikipedia.org The resulting N-(3-thenyl)phthalimide is then cleaved, typically by reacting it with hydrazine (B178648) (Ing-Manske procedure), to release the desired primary amine, 3-(aminomethyl)thiophene, along with the phthalhydrazide (B32825) byproduct. wikipedia.orgnrochemistry.com

For the synthesis of substituted aminomethyl groups (-CH₂NRR'), a direct nucleophilic substitution reaction is more straightforward. This compound can be reacted directly with a primary or secondary amine. The reaction is typically performed in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction. This provides a direct route to a wide array of N-substituted 3-(aminomethyl)thiophene derivatives.

| Desired Product | Synthetic Method | Key Reagents |

|---|---|---|

| 3-(Aminomethyl)thiophene (-CH₂NH₂) | Gabriel Synthesis | 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) |

| 3-(Substituted aminomethyl)thiophene (-CH₂NRR') | Direct Amination | Primary or Secondary Amine (HNRR') |

Applications in Medicinal Chemistry

Anticancer Agents

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug development. The thiophene (B33073) scaffold is a common feature in many kinase inhibitors.

Thiophene derivatives have been synthesized and evaluated for their ability to inhibit various protein kinases. For instance, a series of β-substituted polythiophene derivatives were synthesized and showed potent inhibition of Protein Kinase C (PKC), with some compounds having an IC50 in the 10⁻⁷ M range. nih.gov Another study focused on developing tri-substituted thiophene-based inhibitors for c-Jun N-terminal kinase (JNK), resulting in compounds with single-digit nanomolar potency. nih.gov These examples highlight the utility of the thiophene core, a structure accessible through intermediates like 3-(chloromethyl)thiophene, in designing potent and selective kinase inhibitors. The anilinopyrimidine chemotype, a common feature in clinically approved kinase inhibitors, shares a similar chemical space with 3-anilino-1,2,6-thiadiazinones, which can be synthesized from thiophene-based precursors. mdpi.com

Other Pharmacological Activities of Thiophene Derivatives

The versatility of the thiophene ring extends beyond kinase inhibition, with derivatives exhibiting a broad spectrum of pharmacological activities. benthamdirect.com

Thiophene derivatives have shown potential as antimitotic agents, which interfere with cell division. Certain annelated 2-aminothiophenes, which can be synthesized from functionalized thiophenes, have been identified as antitubulin drugs. researchgate.net These compounds disrupt the formation of microtubules, a key component of the mitotic spindle, thereby halting cell division.

Thiophene derivatives are well-established as anti-inflammatory agents. nih.govresearchgate.net Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene core. nih.govencyclopedia.pub Research has shown that thiophene-based compounds can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net The structural diversity of thiophene allows for the incorporation of various functional groups like carboxylic acids, esters, and amides, which are important for anti-inflammatory activity. nih.gov

The thiophene nucleus is a key component in several anticonvulsant drugs. nih.gov The marketed drug Tiagabine, for instance, contains a thiophene ring. nih.govnih.gov Researchers have synthesized and tested numerous thiophene derivatives for their efficacy in seizure models. nih.gov For example, hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings have been developed to target multiple mechanisms of action in epilepsy. nih.gov Studies in animal models, such as the maximal electroshock (MES) and 6 Hz seizure tests, have identified several thiophene derivatives with significant anticonvulsant activity. mdpi.comnitk.ac.in

Thiophene is a structural component of several antipsychotic medications. encyclopedia.pubmdpi.com The well-known antipsychotic drug Olanzapine contains a thiophene ring fused to a diazepine (B8756704) system. nih.govresearchgate.net Another class of antipsychotics, the thioxanthenes, are structurally related to phenothiazines and feature a sulfur-containing tricyclic system that can be conceptually linked to thiophene's chemistry. encyclopedia.pubwikipedia.org Derivatives like Chlorprothixene, Clopenthixol, and Thiothixene are used to treat various psychoses. encyclopedia.pubwikipedia.org The therapeutic effect of these drugs is largely attributed to their ability to block D2 dopamine (B1211576) receptors in the brain. encyclopedia.pub

Thiophene derivatives have also been investigated for their potential as antiarrhythmic agents. benthamdirect.com Studies have shown that certain synthesized thiophene derivatives possess antiarrhythmic activity comparable to established drugs like lidocaine (B1675312) and carticaine. nih.gov The mechanism of action for some of these compounds involves blocking sodium or calcium channels. nih.gov Fused heterocyclic systems, such as thieno[2,3-c]pyrimidines and thieno[2,3-c]pyridines, have demonstrated potent antiarrhythmic effects, in some cases exceeding those of reference drugs like procaineamide. researchgate.net

Anti-anxiety Properties

While direct studies on the anti-anxiety properties of this compound itself are not prevalent, the broader class of thiophene derivatives has been investigated for potential anxiolytic effects. cabidigitallibrary.org Research has shown that novel substituted thiophene derivatives can exhibit significant anti-anxiety and serotonin (B10506) antagonist activities. nih.gov For instance, a series of fused thiophene derivatives demonstrated antidepressant-like effects in preclinical models. researchgate.net The synthesis of these more complex structures often relies on foundational thiophene building blocks. The derivatization of this compound allows for the introduction of various pharmacophores that could interact with central nervous system targets, such as serotonin or benzodiazepine (B76468) receptors, which are implicated in anxiety disorders. The design and synthesis of novel thiophene-based compounds, starting from reactive intermediates like this compound, remain an active area of research for new anti-anxiety agents. google.com

Antioxidant Properties

Thiophene derivatives are a class of compounds known to possess a range of biological activities, including antioxidant properties. patsnap.commdpi.comencyclopedia.pub The antioxidant potential of these compounds is often attributed to the ability of the thiophene ring and its substituents to scavenge free radicals. Although this compound is primarily a reactive intermediate, its derivatization can lead to molecules with significant antioxidant capabilities. For example, the introduction of hydroxyl or amino groups onto the thiophene scaffold can enhance its radical scavenging activity. Research on various thiophene derivatives has confirmed their potential to act as antioxidants, suggesting that molecules synthesized from this compound could be developed for conditions associated with oxidative stress. patsnap.com

Role as Pharmaceutical Intermediates in Drug Development

The primary role of this compound in medicinal chemistry is as a key pharmaceutical intermediate. Its reactive chloromethyl group makes it an essential building block for the synthesis of active pharmaceutical ingredients (APIs). google.com The thiophene nucleus is a core component of several marketed drugs, and intermediates like this compound are critical for their industrial production. patsnap.com

A notable example involves the synthesis of the antifungal agent Sertaconazole . A closely related compound, 2-chloro-3-chloromethyl thiophene, is explicitly used as a raw material in its synthesis. inforang.com This highlights the industrial relevance of chloromethylthiophenes in constructing complex drug molecules. Sertaconazole is a broad-spectrum imidazole (B134444) antifungal agent used to treat various fungal infections. researchgate.net

Other important drugs containing the thiophene moiety include:

Tiaprofenic Acid : A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory effects. researchgate.netpatsnap.com Various synthetic routes start with the basic thiophene ring to build the final molecule. google.comgoogleapis.com

Tiletamine : A dissociative anesthetic used in veterinary medicine. Its structure is based on a thienyl-cyclohexanone backbone, the synthesis of which begins with the thiophene ring. semanticscholar.orggoogle.comjustia.comresearchgate.net

The use of this compound allows for the efficient introduction of the thiophene-methyl linker into a target molecule through reactions with nucleophiles like alcohols, amines, or thiols, facilitating the assembly of these and other complex pharmaceutical agents.

| Drug Name | Therapeutic Class | Role of Thiophene Intermediate |

| Sertaconazole | Antifungal | A chloromethylthiophene derivative serves as a key building block for the drug's core structure. inforang.com |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Synthesized from thiophene precursors to create the 2-thienylacetic acid scaffold. researchgate.netpatsnap.com |

| Tiletamine | Anesthetic (Veterinary) | The synthesis involves creating a 2-thienyl ketone from thiophene starting materials. justia.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

The reactive nature of this compound makes it an excellent tool for conducting structure-activity relationship (SAR) studies. By using the chloromethyl group as a chemical handle, medicinal chemists can systematically synthesize a library of analogues with varied substituents. patsnap.com This process is fundamental to understanding how specific structural modifications influence a compound's biological activity.

In SAR studies, the thiophene ring itself is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity to biological targets. patsnap.com Starting with this compound, researchers can:

Vary the nature of the nucleophile: Reacting it with different alcohols, amines, or thiols introduces a wide range of functional groups.

Introduce linkers of different lengths and flexibilities: This helps to optimize the distance and orientation of key binding groups relative to the thiophene core.

These systematic modifications allow for the mapping of the chemical space around the thiophene scaffold, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com

Mechanism of Action in Biological Systems

The mechanism of action of drugs derived from this compound is diverse and depends entirely on the final structure of the active molecule. The thiophene moiety itself is incorporated into drugs that target a wide range of biological systems. cabidigitallibrary.orgpatsnap.com

Interaction with Cellular Components

Derivatives of this compound can be designed to interact with various cellular components. The reactive chloromethyl group itself can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This irreversible binding can lead to the potent and long-lasting inhibition of a target protein.

More commonly, the this compound is used to build non-covalent inhibitors. For example, in the case of the antifungal Sertaconazole , the thienylmethoxy portion of the molecule is crucial for its positioning within the active site of its target enzyme. nih.gov The drug interacts directly with the fungal cell membrane and inhibits a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. nih.gov

Enzyme Inhibition (e.g., Kinases)

The thiophene scaffold is present in numerous enzyme inhibitors, including kinase inhibitors which are a major class of cancer therapeutics. patsnap.compatsnap.com Halomethyl ketone derivatives, which share the reactive carbon-halogen bond with this compound, have been shown to specifically inhibit tyrosine protein kinases. nih.gov This suggests that the chloromethyl group can be a key feature for designing covalent kinase inhibitors.

In the context of drugs derived from this compound, the most well-defined mechanism involving enzyme inhibition comes from the antifungal Sertaconazole.

Target Enzyme: Lanosterol 14α-demethylase (a fungal cytochrome P450 enzyme).

Mechanism: Sertaconazole binds to this enzyme and inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition disrupts the membrane's structure and function, ultimately leading to fungal cell death. nih.gov

This example demonstrates how a molecule built from a chloromethylthiophene intermediate can function as a potent and specific enzyme inhibitor.

Applications in Materials Science

Thiophene-Containing Oligomers and Polymers

Incorporating Phenylene and Naphthalene (B1677914) Moieties

In the field of materials science, functionalized thiophenes like 3-(Chloromethyl)thiophene serve as foundational building blocks for creating advanced π-conjugated polymers. The strategic incorporation of phenylene and naphthalene moieties into a polythiophene backbone allows for precise tuning of the material's electronic, optical, and thermal properties. This molecular-level engineering is critical for developing high-performance organic electronics. The inclusion of rigid aromatic units like phenylene and naphthalene affects the polymer's conjugation length, backbone planarity, and intermolecular packing, which in turn dictates its performance in devices such as organic field-effect transistors (OFETs) and polymer light-emitting diodes (PLEDs).

Research has focused on synthesizing alternating copolymers containing these units to leverage the distinct characteristics of each component. Thiophene (B33073) units contribute to high charge carrier mobility due to the electron-rich nature of the ring, while phenylene and naphthalene units can enhance thermal stability and modify the HOMO/LUMO energy levels. Naphthalene diimide (NDI)-based copolymers, in particular, have been heavily studied for their excellent electron-transporting (n-type) properties.

The synthesis of these complex copolymers is often achieved through transition metal-catalyzed cross-coupling reactions. Methods such as Stille-type cross-coupling, Suzuki coupling, and direct arylation polycondensation are employed to link the different monomer units together in a controlled manner. For instance, a microwave-assisted Stille-type reaction has been successfully used to create step-ladder copolymers with thiophene-phenylene-thiophene and thiophene-naphthylene-thiophene repeat units. These synthetic strategies are crucial for achieving high molecular weight polymers with well-defined, regioregular structures, which is essential for optimal electronic performance.

The properties of the resulting copolymers are highly dependent on their specific architecture. Studies on copolymers incorporating naphthalene diimide and varying numbers of thiophene units have shown that increasing the thiophene content can improve polymer crystallinity and macromolecular order, leading to enhanced electron mobilities. Similarly, the creation of rigid, ladder-type structures with phenylene bridges can minimize steric hindrance and distortion between building blocks, thereby improving π-conjugation along the polymer backbone and influencing the material's optical properties.

The table below summarizes the optical properties of several synthesized thiophene-phenylene and thiophene-naphthalene copolymers, highlighting how the chemical structure influences their absorption and emission characteristics in different states.

| Copolymer ID | Repeating Unit Structure | State | Absorption Max. (λ_abs) [nm] | Photoluminescence Max. (λ_PL) [nm] | Reference |

|---|---|---|---|---|---|

| SL1 | Thiophene-Phenylene | Toluene Solution (293 K) | 448 | 481 | |

| SL1 | Thiophene-Phenylene | Thin Film | 482 | 535 | |

| SL2 | Bithiophene-Phenylene | Toluene Solution (293 K) | 470 | 504 | |

| SL2 | Bithiophene-Phenylene | Thin Film | 508 | 572 | |

| SL3 | Terthiophene-Phenylene | Toluene Solution (293 K) | 480 | 517 | |

| SL3 | Terthiophene-Phenylene | Thin Film | 519 | 580 | |

| PNDI-3Th | Naphthalene Diimide-Trithiophene | Not Specified | Not Specified | Not Specified |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods are fundamental in predicting molecular geometry, vibrational frequencies, and electronic properties like orbital energies.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. sysrevpharm.org DFT calculations for thiophene (B33073) derivatives are typically used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net Methods like B3LYP are commonly employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nete3s-conferences.orgresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.com

While extensive DFT studies have been conducted on various thiophene-based compounds to explore their optoelectronic and structural properties, specific research detailing the DFT calculations for 3-(chloromethyl)thiophene is not extensively covered in the available literature. e3s-conferences.orgresearchgate.net However, the established methodologies suggest that such calculations would focus on optimizing the ground-state geometry and determining key electronic parameters to predict its reactivity. sysrevpharm.orgyoutube.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug design to understand how a ligand, such as a thiophene derivative, might interact with a biological target, typically a protein or enzyme. gyanvihar.orgrjraap.com

For various thiophene derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of biological targets. nih.gov These studies can predict the binding affinity, or strength of the interaction, and identify key non-covalent interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.netrjptonline.org This information is vital for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.gov While the methodology is well-established for the thiophene class of compounds, specific molecular docking studies featuring this compound as the ligand interacting with particular biological targets are not prominently detailed in the reviewed scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information on the conformational changes, stability, and dynamic behavior of molecules and their complexes. nih.govrsc.org For thiophene-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic behavior of thiophene-containing polymers. nih.govrsc.org An MD simulation can reveal fluctuations in the structure and the persistence of key interactions within a binding pocket, offering a more dynamic picture than static docking models. nih.gov Despite the utility of this technique, specific molecular dynamics simulation studies focused on this compound were not found in the surveyed literature.

Prediction of Physicochemical Properties (e.g., ADME, LogP)

The prediction of physicochemical properties is a cornerstone of modern drug discovery and development, helping to identify candidates with favorable pharmacokinetic profiles. ADME (Absorption, Distribution, Metabolism, and Excretion) properties, along with the partition coefficient (LogP), are critical determinants of a molecule's behavior in a biological system. ajol.infod-nb.info

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 132.61 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | nih.gov |

| XLogP3 | 2.0 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Selectivity and Sustainability

The synthesis of 3-(chloromethyl)thiophene presents a significant challenge in regioselectivity. Traditional chloromethylation of thiophene (B33073) typically yields the 2-substituted isomer as the major product due to the higher reactivity of the C2 position. Consequently, current research is intensely focused on developing synthetic methodologies that favor the formation of the 3-isomer with greater selectivity and under more environmentally benign conditions.

One promising approach involves the use of ionic liquids as catalysts. Research has shown that employing certain ionic liquids can enhance catalytic efficiency in the chloromethylation of thiophene derivatives, leading to higher product yields (70% to 92%) and simplifying the separation process. google.com These catalysts are often inexpensive, easy to prepare, and can be recycled, aligning with the principles of green chemistry. google.com Another strategy to improve selectivity is to carry out the chloromethylation in the presence of a compound containing a keto-group, which has been found to yield a purer product with significantly lower content of the undesired 3-chloromethyl-thiophene isomer. google.com

Future research will likely explore more sophisticated catalyst systems, including organometallic catalysts and zeolites, to achieve precise control over the reaction site. Additionally, flow chemistry techniques are being investigated to provide better control over reaction parameters such as temperature and reaction time, potentially leading to higher selectivity and safer processes. The development of direct C-H functionalization methods that can selectively target the C3 position of a pre-functionalized thiophene ring is also a highly sought-after goal. clockss.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Ionic Liquid Catalysis | Utilizes ionic liquids as catalysts and solvents. | Environmentally friendly, catalyst can be reused, high yield, simple process. google.com |

| Keto-Group Additives | Chloromethylation is performed in the presence of a keto-compound. | Yields a purer product with minimal 3-isomer byproduct. google.com |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced control over reaction conditions, improved safety, potential for higher selectivity. |

| Directed C-H Functionalization | Using directing groups to activate the C3 position. | High regioselectivity for the 3-position. clockss.org |

Exploration of New Reactivity Patterns for Diversified Applications

The chloromethyl group in this compound is a highly reactive functional group, making the compound a valuable building block in organic synthesis. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of other functional groups. This reactivity is central to its utility.

The compound readily undergoes electrophilic aromatic substitution on the thiophene ring, a reaction characteristic of aromatic systems. nih.gov The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene. nih.gov The chloromethyl group itself can be converted into other functionalities such as alcohols (-CH₂OH), aldehydes (-CHO), nitriles (-CH₂CN), and amines (-CH₂NH₂), thereby enabling the synthesis of a diverse series of new derivatives. google.com

Future research is aimed at uncovering novel transformations of this compound. This includes exploring its participation in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds and construct more complex molecular architectures. The development of novel catalytic systems could enable reactions that are currently inefficient or unknown. Furthermore, investigating its behavior in multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to complex and structurally diverse molecules, which is highly valuable in drug discovery. nih.gov

Advanced Derivatization for Targeted Biological Activities

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. nih.gov The thiophene ring is a bioisostere of the phenyl ring and its inclusion can enhance pharmacological properties like metabolic stability and binding affinity. nih.gov

The derivatization of this compound is a key strategy for the development of new therapeutic agents. A prominent example is the use of its chlorinated analogue, 2-chloro-3-(chloromethyl)thiophene, as a crucial intermediate in the synthesis of the antifungal drug Tioconazole. nbinno.com This highlights the importance of the chloromethylthiophene core in building bioactive molecules. Researchers are actively synthesizing new series of thiophene derivatives and evaluating them for various biological activities, including:

Anticancer: Targeting kinases or apoptosis modulators. nih.gov

Anti-inflammatory: Acting on enzymes like cyclooxygenases (COX). nih.gov

Antimicrobial: As seen in drugs like Cefoxitin and Tioconazole. nih.gov

Neurological Disorders: Designing inhibitors for enzymes such as acetylcholinesterase. mdpi.comdntb.gov.ua

Future efforts will focus on rational drug design, where derivatives of this compound are specifically engineered to interact with particular biological targets. This involves creating libraries of compounds by reacting this compound with various nucleophiles and then screening these libraries for desired biological effects. Structure-activity relationship (SAR) studies will continue to be crucial in identifying the chemical features responsible for therapeutic activity and in optimizing lead compounds to enhance efficacy and reduce side effects. nih.gov

Design and Synthesis of Thiophene-Based Hybrid Materials

Thiophene-based polymers, particularly polythiophenes, are at the forefront of organic electronics due to their excellent charge transport properties and processability. 3-substituted thiophenes are fundamental monomers for these materials. The functionalization at the 3-position allows for the tuning of the polymer's electronic properties, solubility, and morphology.

The synthesis of conducting polymers from this compound derivatives is an active area of research. For instance, poly[(3-alkylthio)thiophene]s have been synthesized and their application in organic field-effect transistors (OFETs) has been demonstrated. ntu.edu.tw The introduction of different side chains via the reactive chloromethyl handle can significantly impact the polymer's molecular packing and charge mobility. ntu.edu.tw

Emerging research is focused on creating sophisticated thiophene-based hybrid materials. This involves combining the thiophene unit with other functional molecules or materials to create composites with synergistic properties. Examples include:

Thiophene-Carbazole Hybrids: For applications in thin-film transistors. umn.edu

Resveratrol-Thiophene Hybrids: Investigated for their antioxidant and enzyme-inhibiting properties. mdpi.com

Polymer Films for Sensors: Electrochemical polymerization of 3-substituted thiophenes can create films capable of detecting specific analytes. mdpi.com

The future in this field lies in the precise control of polymer architecture and the integration of thiophene units into complex systems like block copolymers and self-assembling materials for advanced applications in flexible electronics, solar cells, and bio-sensing devices.

In-depth Mechanistic Investigations of Biological Activity

Understanding how thiophene-containing molecules exert their biological effects at a molecular level is crucial for designing safer and more effective drugs. A key area of investigation is the metabolic fate of the thiophene ring. Metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. nih.gov These electrophilic species can be responsible for drug-induced toxicity, but they may also play a role in the therapeutic mechanism of action. nih.gov

While the inclusion of a thiophene ring does not automatically confer toxicity, its bioactivation potential necessitates careful study. nih.gov Future research will employ advanced analytical techniques, such as mass spectrometry and NMR, to identify and characterize the metabolites of new thiophene-based drug candidates. In vitro and in vivo studies will be essential to elucidate the complete metabolic pathways and to assess the balance between bioactivation and detoxification routes. Understanding these mechanisms will allow for the design of thiophene derivatives with a reduced potential for forming toxic metabolites while retaining or enhancing their desired biological activity.

Computational-Aided Drug Discovery and Materials Design

Computational methods are becoming indispensable tools in modern chemical research. In the context of this compound, computational-aided design is being applied in both drug discovery and materials science.

In drug discovery, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how thiophene derivatives will interact with biological targets. rsc.org These in silico methods allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. rsc.org Computational studies can also provide insights into the electronic properties and binding interactions of synthesized compounds, helping to rationalize experimental findings. rsc.org

For materials design, computational chemistry, including density functional theory (DFT) calculations, is used to predict the electronic and structural properties of new thiophene-based polymers and hybrid materials. rsc.org These predictions can guide the synthetic chemist in designing materials with tailored properties, such as specific band gaps for electronic applications or desired morphologies for efficient charge transport. As computational power and algorithms continue to improve, the in silico design of novel drugs and materials derived from this compound will become increasingly sophisticated and predictive.

Q & A

Q. How can researchers confirm the structural identity and purity of 3-(Chloromethyl)thiophene in synthetic workflows?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments. For example, the chloromethyl (-CH₂Cl) group typically shows a singlet in ¹H NMR at δ 4.5–5.0 ppm. Infrared (IR) spectroscopy can confirm C-Cl stretching (~600–800 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) can quantify impurities. Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 132.6 for C₅H₅ClS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure (acute toxicity Category 4 for oral/dermal/inhalation routes).

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis.

- Disposal : Neutralize with a 10% sodium bicarbonate solution before incineration as hazardous waste .

Q. What are the standard synthetic routes for this compound, and how can yields be optimized?

Methodological Answer:

- Chloromethylation : React thiophene with paraformaldehyde and HCl gas in acetic acid at 50–60°C. Optimize by controlling HCl flow rate and reaction time.

- Alternative Routes : Use thiophene derivatives (e.g., 3-hydroxymethylthiophene) with SOCl₂ or PCl₃. Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

Q. How can researchers efficiently retrieve literature on this compound’s applications?

Methodological Answer:

- Databases : Use SciFinder with keywords like “this compound AND synthesis” or “thiophene derivatives AND chloromethylation.”

- Patent Searches : Filter for pharmaceutical intermediates (e.g., Tioconazole precursors) in Google Patents or Espacenet .

Advanced Research Questions

Q. What methodologies are used to evaluate this compound’s reactivity in cross-coupling reactions for drug development?

Methodological Answer:

- Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Monitor by GC-MS for biphenyl derivatives.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMF) .

Q. How can polymerization techniques be optimized for this compound-derived conductive polymers?

Methodological Answer:

- Controlled Radical Polymerization : Employ atom transfer radical polymerization (ATRP) with CuBr/PMDETA as the catalyst system. Adjust monomer-to-initiator ratios (e.g., 100:1) to control molecular weight.

- Characterization : Use gel permeation chromatography (GPC) with polystyrene standards to determine polydispersity indices (PDI < 1.5). Cyclic voltammetry (CV) assesses electrical conductivity .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s electronic structure?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Analyze π-π stacking interactions and bond lengths (e.g., C-Cl: ~1.76 Å).

- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to simulate frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. How can researchers address contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human liver (HepG2) and lung (A549) cell lines to measure IC₅₀ values. Compare with historical data using ANOVA (α = 0.05).

- Environmental Risk Assessment : Perform OECD 301D biodegradation tests in simulated wastewater. Use LC-MS to track degradation byproducts .

Q. What experimental designs validate this compound’s role in organometallic catalyst systems?

Methodological Answer:

Q. How do solvent effects influence the regioselectivity of this compound in nucleophilic substitutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.